molecular formula C17H16N2O3S B2565792 4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine CAS No. 145317-82-4

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine

Cat. No.: B2565792
CAS No.: 145317-82-4
M. Wt: 328.39
InChI Key: ZXKADJOTLOHMGU-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a benzyl group, and an oxazole ring

Scientific Research Applications

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Safety and Hazards

The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, and clothing, and to not breathe vapors or spray mist .

Future Directions

While specific future directions for this compound are not available, similar compounds are often studied for their potential applications in medicine and industry . For example, benzenesulfonamide derivatives have been studied for their anticancer and antimicrobial properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-amino alcohol and a carboxylic acid derivative.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride.

    N-Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide Derivatives: These compounds share the benzenesulfonyl group and are known for their biological activities.

    Oxazole Derivatives: Compounds containing the oxazole ring are widely studied for their diverse chemical properties.

    Benzylated Amines: These compounds feature the benzyl group and are commonly used in organic synthesis.

Uniqueness

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-2-methyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-13-19-17(23(20,21)15-10-6-3-7-11-15)16(22-13)18-12-14-8-4-2-5-9-14/h2-11,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKADJOTLOHMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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